4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring, a trifluoromethoxy group, and a methoxy group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide involves several steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The preparation typically involves the reaction of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Chemical Reactions Analysis
4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives and compounds with trifluoromethoxy groups. Compared to these compounds, 4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 4-methoxyphenylboronic acid
Properties
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c1-12-5-3-4-6-15(12)26-17(27)11-16(29-2)18(25-26)19(28)24-13-7-9-14(10-8-13)30-20(21,22)23/h3-11H,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPPTQCHGBZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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